3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one

Medicinal chemistry Scaffold diversification Structure–activity relationship

3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one (CAS 33793-83-8; molecular formula C₁₁H₉NO₂; molecular weight 187.19 g/mol) is the unsubstituted parent scaffold of the dihydrofuro[2,3-b]quinolin-4-one family, a privileged heterocyclic core found in numerous Rutaceae-derived alkaloids and synthetic bioactive molecules. Unlike its substituted natural congeners such as dictamnine (4-methoxyfuro[2,3-b]quinoline), this compound bears no substituents on either the quinoline or dihydrofuran rings, positioning it as the minimal pharmacophore and a versatile synthetic entry point for systematic structure–activity relationship (SAR) exploration.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B253416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1COC2=C1C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C11H9NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-4H,5-6H2,(H,12,13)
InChIKeyIIRMFJWKJCSXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization


3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one (CAS 33793-83-8; molecular formula C₁₁H₉NO₂; molecular weight 187.19 g/mol) is the unsubstituted parent scaffold of the dihydrofuro[2,3-b]quinolin-4-one family, a privileged heterocyclic core found in numerous Rutaceae-derived alkaloids and synthetic bioactive molecules . Unlike its substituted natural congeners such as dictamnine (4-methoxyfuro[2,3-b]quinoline), this compound bears no substituents on either the quinoline or dihydrofuran rings, positioning it as the minimal pharmacophore and a versatile synthetic entry point for systematic structure–activity relationship (SAR) exploration [1]. The furo[2,3-b]quinoline skeleton is the most abundant natural furoquinoline scaffold, implicated in antimicrobial, antiprotozoal, acetylcholinesterase-inhibitory, anti-inflammatory, and anticancer activities, making this unsubstituted core a critical reference compound and building block for medicinal chemistry programs [1][2].

Why 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one Cannot Be Replaced by Generic Furoquinoline Alkaloids or Substituted Analogs in SAR-Driven Procurement


Generic substitution of 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one with a substituted furoquinoline alkaloid such as dictamnine, skimmianine, or kokusaginine introduces irreversible structural bias that precludes systematic diversification. Dictamnine carries a 4-methoxy group that occupies the C-4 position critical for anilino-derivatization in the anticancer CIL-102 series, where even a meta-to-para acetyl relocation on the anilino ring shifts mean GI₅₀ from 0.025 μM to 5.27 μM (a 211-fold potency loss) [1]. The dihydrofuran ring in the target scaffold additionally confers tautomeric flexibility absent in fully aromatic furoquinolines; 2-methyl-9H-furo[2,3-b]quinolin-4-one exists in pH-dependent 4-oxo / 4-hydroxy tautomeric equilibria, whereas dictamnine's aromatic furan ring locks its electronic configuration [2]. Furthermore, naturally occurring dihydrofuroquinolines are often isolated as racemates, while the unsubstituted scaffold can be accessed via modern asymmetric catalysis with up to 95% enantiomeric excess, enabling chiral lead optimization that is foreclosed by racemic natural isolates [3]. These differences—positional derivatizability, tautomeric behavior, and enantioselective accessibility—mean that no single substituted analog can replicate the scaffold's combinatorial versatility, making targeted procurement of the unsubstituted parent essential for programs requiring unbiased SAR exploration.

Quantitative Differentiation Evidence: 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one vs. Closest Analogs and In-Class Candidates


Scaffold Minimality: Zero Pre-Existing Substituents Enable Full-Position SAR vs. Pre-Substituted Natural Alkaloids (Dictamnine, Skimmianine, Kokusaginine)

3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one (C₁₁H₉NO₂, MW 187.19) is the only member of the furo[2,3-b]quinolin-4-one family that carries zero substituents across all seven functionalizable positions (C-2, C-3, C-4, C-5, C-6, C-7, C-8, and N-9) . In contrast, dictamnine (4-methoxyfuro[2,3-b]quinoline, C₁₂H₉NO₂, MW 199.20) permanently occupies the C-4 position with a methoxy group, the same position required for anilino-derivatization in the high-potency CIL-102 series [1]. Skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline) blocks three positions, and kokusaginine (4,6,7-trimethoxyfuro[2,3-b]quinoline) similarly precludes systematic positional scanning [2]. The regioisomeric sensitivity is demonstrated by the 211-fold difference in mean GI₅₀ between 4-acetylanilino (5a, GI₅₀ = 0.025 μM) and 3-acetylanilino (7, GI₅₀ = 5.27 μM) derivatives in the NCI 60-cell panel; this level of positional resolution is impossible to achieve starting from a pre-substituted alkaloid that already occupies a key derivatization site [1].

Medicinal chemistry Scaffold diversification Structure–activity relationship

Tautomeric Versatility: pH-Dependent 4-Oxo/4-Hydroxy Equilibrium vs. Fixed Aromatic Character of Dictamnine and Fully Aromatic Furoquinolines

The dihydrofuro[2,3-b]quinolin-4-one scaffold exhibits pH-dependent tautomerism that is absent in fully aromatic furoquinoline alkaloids. Ukrainets et al. (2008) demonstrated that 2-bromomethyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one, upon dehydrobromination in aqueous alkali, converts to 2-methyl-9H-furo[2,3-b]quinolin-4-one, which exists in the 4-oxo tautomeric form in acidic solution and the 4-hydroxy tautomeric form in basic solution [1]. This tautomeric equilibrium is directly enabled by the dihydrofuran ring and the N-9 proton; in contrast, dictamnine (4-methoxyfuro[2,3-b]quinoline) possesses a fully aromatic furan ring and a methylated N-9 position (or N-H depending on tautomer), locking its electronic configuration and preventing analogous pH-gated structural reorganization [2]. The 4-oxo/4-hydroxy tautomerism modulates hydrogen-bond donor/acceptor capacity at the C-4 carbonyl, which is the key derivatization site for generating 4-anilinofuro[2,3-b]quinoline antimitotic agents.

Physical organic chemistry Tautomerism Chemical reactivity

Enantioselective Synthetic Access: Up to 95% ee vs. Racemic Natural Dihydrofuroquinoline Isolates

Naturally occurring dihydrofuroquinoline alkaloids are predominantly isolated as racemates or with low enantiomeric enrichment. For instance, balfourodine and related dihydrofuroquinolines from Rutaceae species exhibit only 2–10% optical induction when isolated from natural sources [1]. In contrast, the unsubstituted 2,3-dihydrofuro[2,3-b]quinoline scaffold can be synthesized via asymmetric catalysis with dramatically higher stereocontrol. Zhong and Bach (2014) reported the first catalytic enantioselective synthesis of 2,3-dihydrofuro[2,3-b]quinolines through a cascade asymmetric aziridination/intramolecular ring-opening process, achieving up to 78% yield and 95% enantiomeric excess using a chiral C₂-symmetric Rh(II) catalyst at 1 mol% loading [2]. This level of enantiocontrol is unattainable through isolation from natural sources and enables systematic exploration of enantiomer-dependent pharmacology—a critical advantage given that the antimitotic activity of furoquinoline derivatives (e.g., CIL-102 binding to tubulin with Kd = 0.4 μM) may exhibit stereochemical dependence [3].

Asymmetric synthesis Chiral lead optimization Enantiomeric purity

Catalytic Construction Efficiency: Single-Step PdI₂/KI-Catalyzed Double Cyclization (60–89% Yield, TON 180–267) vs. Traditional Multi-Step Tuppy–Böhm Synthesis

The dihydrofuroquinolinone scaffold can now be assembled via a PdI₂/KI-catalyzed oxidative carbonylative double cyclization of 4-(2-aminophenyl)-3-yn-1-ols, constructing two rings and three new bonds in a single synthetic operation [1]. This method delivers dihydrofuroquinolinone derivatives in fair to high yields (60–89%) with excellent turnover numbers (180–267 mol product per mol Pd) across 19 examples, proceeding through an initial O-cyclization followed by N-cyclocarbonylation [1]. In contrast, the classical Tuppy and Böhm approach to furo[2,3-b]quinolin-4-ones requires a multi-step sequence: condensation of an aniline with a tetronic ester, thermal cyclization in boiling diphenyl ether, N-methylation, and selective reduction, with cumulative yields typically below 40% over 4–5 steps [2]. The Pd-catalyzed method reduces step count from 4–5 to a single operation while simultaneously improving yield and introducing carbonyl functionality compatible with downstream C-4 derivatization to 4-anilinofuroquinolines.

Synthetic methodology Process chemistry Catalytic efficiency

Derivative Potency Validation: 4-Anilinofuro[2,3-b]quinoline CIL-102 (Mean GI₅₀ = 0.025 μM) Outperforms Daunomycin and m-AMSA in NCI 60-Cell Panel, Confirming Scaffold Value

While the unsubstituted scaffold itself is primarily a synthetic intermediate, the value of the furo[2,3-b]quinolin-4-one core is quantitatively validated through its most potent 4-anilino derivative, CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, compound 5a). In the NCI full 60-cell line panel spanning nine cancer types, CIL-102 exhibited a mean GI₅₀ of 0.025 μM, representing 1.76-fold greater potency than the clinical agent daunomycin (mean GI₅₀ = 0.044 μM) and 17.6-fold greater potency than m-AMSA (mean GI₅₀ = 0.44 μM) [1][2]. The scaffold's positional sensitivity is starkly illustrated by the regioisomeric comparator: the 3-acetylanilino derivative (compound 7) showed a mean GI₅₀ of 5.27 μM, a 211-fold potency reduction from merely relocating the acetyl group from the para to meta position of the anilino ring [1]. This extreme positional sensitivity (ΔGI₅₀ = 5.245 μM between regioisomers) underscores why the unsubstituted scaffold—which allows exploration of all positional permutations—is indispensable relative to pre-substituted natural alkaloids that permanently occupy key derivatization sites.

Anticancer drug discovery Cytotoxicity screening NCI-60 cell panel

Antifungal Pharmacophore Mapping: Furo[2,3-b]quinoline Skeleton and C-7 Methoxy Identified as Key SAR Determinants — Unsubstituted Scaffold as Baseline for Incremental Optimization

A systematic SAR analysis of quinoline alkaloids from Orixa japonica identified the furo[2,3-b]quinoline skeleton and the methoxy substituent at C-7 (compounds 8, 11, and 12) as the critical structural determinants for antifungal activity against Rhizoctonia solani, Magnaporthe oryzae, and Phomopsis sp. [1]. The most active compound (10) exhibited IC₅₀ values of 37.86 μM against R. solani and 44.72 μM against M. oryzae, outperforming the positive control hymexazol (IC₅₀ = 121.21 and 1518.18 μM, respectively) by 3.2-fold and 34-fold [1]. Critically, the SAR study establishes that the furo[2,3-b]quinoline core itself—not the substitution pattern alone—is the prerequisite for antifungal activity; 11 new quinoline derivatives (12a–12k) were synthesized to probe substitution effects, confirming that incremental activity gains are achieved by systematic modification from the unsubstituted baseline [1]. This positions 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one as the reference scaffold for antifungal lead generation, against which the incremental contributions of each substituent (C-7 methoxy, N-9 alkylation, C-2 substituents) can be quantitatively deconvoluted.

Antifungal drug discovery Structure–activity relationship Natural product-inspired design

Optimal Deployment Scenarios for 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one Based on Quantitative Differentiation Evidence


Unbiased Fragment-Based and Positional Scanning Library Synthesis for Anticancer Lead Discovery

The scaffold's seven unsubstituted functionalizable positions, combined with the demonstrated 211-fold potency differential between regioisomeric 4-anilinofuro[2,3-b]quinoline derivatives (para-acetyl GI₅₀ = 0.025 μM vs. meta-acetyl GI₅₀ = 5.27 μM), make 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one the optimal starting point for systematic positional scanning libraries [1]. Each position (C-2 through C-8, and N-9) can be independently varied to generate a full substitution matrix, a strategy foreclosed by pre-substituted natural alkaloids. The CIL-102 series has already validated that C-4 anilino derivatization yields agents more potent than daunomycin (1.76-fold) and m-AMSA (17.6-fold), while the C-4 carbonyl's pH-dependent tautomerism (4-oxo ⇌ 4-hydroxy) provides an additional dimension of chemical control for modulating target engagement [2]. Programs pursuing tubulin-targeted antimitotics, for which CIL-102 binds tubulin with Kd = 0.4 μM at the colchicine site, are particularly well-served by this scaffold [3].

Chiral Dihydrofuroquinoline Lead Optimization for Enantiomer-Specific Pharmacology

The demonstrated capability to synthesize chiral 2,3-dihydrofuro[2,3-b]quinolines with up to 95% ee via Rh(II)-catalyzed asymmetric aziridination/ring-opening cascade chemistry [1] enables enantiomer-specific pharmacological profiling that is impossible with racemic natural isolates (2–10% ee). This is directly relevant to programs where the target engages a chiral biological interface—for instance, CIL-102 binding to the colchicine site of tubulin may exhibit stereochemical dependence [2]. The synthetic route tolerates diverse substitution on the quinolone precursor, allowing enantiopure libraries to be constructed from the unsubstituted parent scaffold, and the PdI₂/KI-catalyzed double cyclization method (60–89% yield, TON 180–267, single step) provides a scalable entry point for generating the required quantities of enantiopure intermediates [3].

Antifungal Pharmacophore Baseline for Incremental SAR Deconvolution Against Phytopathogenic and Clinical Fungi

The SAR study from Orixa japonica established that the furo[2,3-b]quinoline skeleton is the essential antifungal pharmacophore, with the C-7 methoxy group providing incremental activity enhancement (compound 10: IC₅₀ = 37.86 μM against R. solani, 44.72 μM against M. oryzae — 3.2-fold and 34-fold more potent than hymexazol, respectively) [1]. 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one, as the substituent-free baseline, enables additive deconvolution of each substituent's contribution. An antifungal discovery program can procure the unsubstituted scaffold, systematically introduce substituents at C-2 (alkyl/aryl), C-7 (methoxy/hydroxy), and N-9 (alkyl/prenyl), and quantify the ΔIC₅₀ attributable to each modification. This additive approach is particularly valuable for optimizing selectivity between fungal and mammalian targets, as the baseline scaffold's contribution can be separated from substituent-driven toxicity.

Scalable Process Chemistry for Gram-to-Kilogram Production of the Dihydrofuroquinolinone Core

For industrial procurement at scale, the PdI₂/KI-catalyzed carbonylative double cyclization method (60–89% yield, TON 180–267, single synthetic operation) [1] represents a transformative improvement over the classical multi-step Tuppy–Böhm route (4–5 steps, cumulative yield ~35–40%) [2]. The catalytic method's high turnover numbers (180–267 mol product/mol Pd) indicate economically viable catalyst utilization at scale, while the single-step operation reduces solvent consumption, purification overhead, and process mass intensity. The reaction constructs the complete dihydrofuroquinolinone skeleton—including the C-4 carbonyl essential for downstream anilino derivatization—from readily available 4-(2-aminophenyl)-3-yn-1-ol precursors. For CROs and pharmaceutical development groups requiring multi-gram quantities of the scaffold for lead optimization, this catalytic route provides a direct cost–benefit advantage over both isolation from natural sources and classical total synthesis.

Quote Request

Request a Quote for 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.